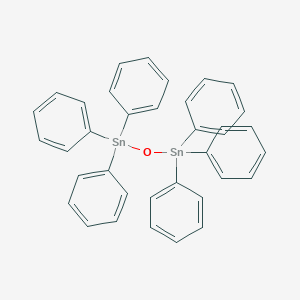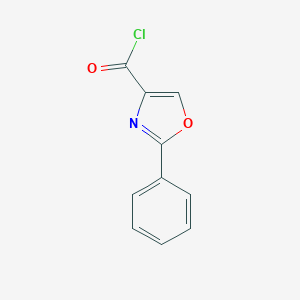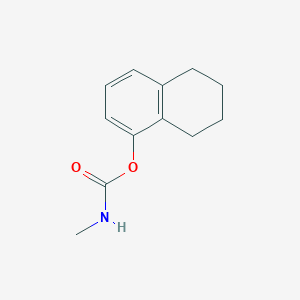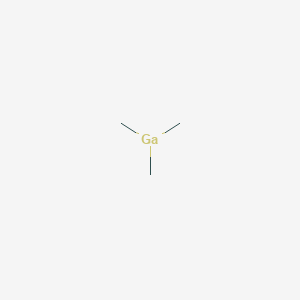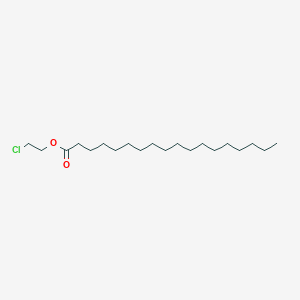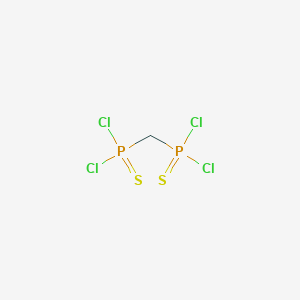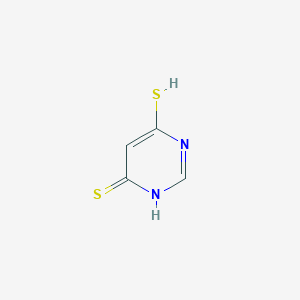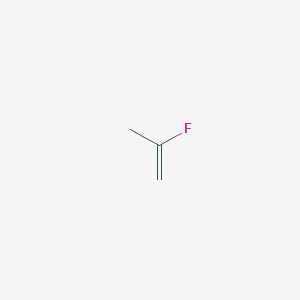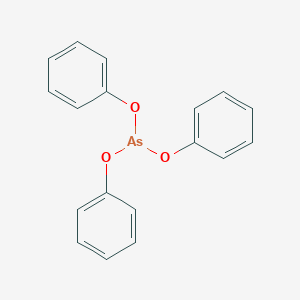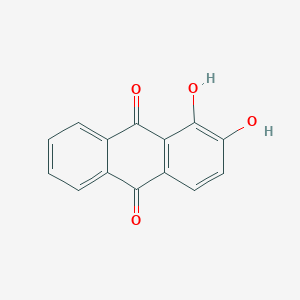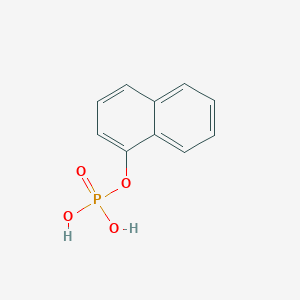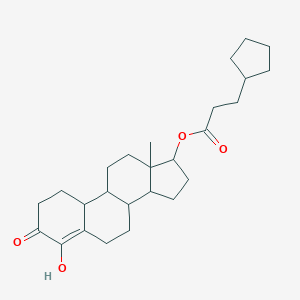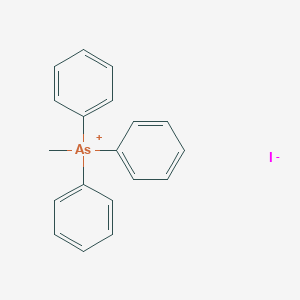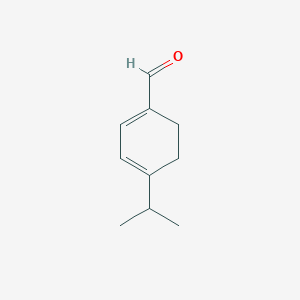![molecular formula C8H12Cl2 B075740 1,4-Dichlorobicyclo[2.2.2]octane CAS No. 1123-39-3](/img/structure/B75740.png)
1,4-Dichlorobicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichlorobicyclo[2.2.2]octane, also known as Dicyclohexylchloride, is a bicyclic organic compound that is used in various scientific research applications. It is a colorless liquid that has a strong odor and is highly flammable. This compound is widely used in the synthesis of other organic compounds and has several important applications in the field of science.
Mécanisme D'action
The mechanism of action of 1,4-Dichlorobicyclo[2.2.2]octane is not well understood. However, it is known to act as a strong alkylating agent and reacts with various nucleophiles such as amino acids, proteins, and DNA. This compound is highly reactive and can cause damage to cells and tissues.
Effets Biochimiques Et Physiologiques
1,4-Dichlorobicyclo[2.2.2]octane has several biochemical and physiological effects. It is known to be toxic to cells and tissues and can cause damage to DNA. This compound is also known to cause mutations and can lead to the development of cancer. It is important to handle this compound with care and take appropriate safety precautions when working with it.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,4-Dichlorobicyclo[2.2.2]octane in laboratory experiments are that it is readily available, easy to handle, and has a wide range of applications. However, this compound is highly toxic and can cause damage to cells and tissues. It is important to handle this compound with care and take appropriate safety precautions when working with it.
Orientations Futures
There are several future directions for research involving 1,4-Dichlorobicyclo[2.2.2]octane. One possible direction is to explore its potential as a reagent in the synthesis of new organic compounds. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Conclusion:
1,4-Dichlorobicyclo[2.2.2]octane is an important compound in the field of scientific research. It is widely used in the synthesis of other organic compounds and has several important applications. However, this compound is highly toxic and can cause damage to cells and tissues. It is important to handle this compound with care and take appropriate safety precautions when working with it. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 1,4-Dichlorobicyclo[2.2.2]octane can be achieved through several methods. One of the most common methods is the reaction of cyclohexene with hydrogen chloride gas in the presence of a catalyst such as aluminum chloride. This reaction yields 1,4-Dichlorobicyclo[2.2.2]octane and is widely used in the laboratory.
Applications De Recherche Scientifique
1,4-Dichlorobicyclo[2.2.2]octane has several important applications in scientific research. It is widely used in the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and polymers. This compound is also used as a reagent in the preparation of various organic compounds.
Propriétés
Numéro CAS |
1123-39-3 |
|---|---|
Nom du produit |
1,4-Dichlorobicyclo[2.2.2]octane |
Formule moléculaire |
C8H12Cl2 |
Poids moléculaire |
179.08 g/mol |
Nom IUPAC |
1,4-dichlorobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H12Cl2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2 |
Clé InChI |
OAGIKCZVYNHNCJ-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)Cl)Cl |
SMILES canonique |
C1CC2(CCC1(CC2)Cl)Cl |
Autres numéros CAS |
1123-39-3 |
Synonymes |
1,4-Dichlorobicyclo[2.2.2]octane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



